5-Bromo-2-(tert-butoxy)anisole
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Overview
Description
5-Bromo-2-(tert-butoxy)anisole is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom at the 5th position and a tert-butoxy group at the 2nd position on the anisole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tert-butoxy)anisole typically involves the bromination of 2-(tert-butoxy)anisole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(tert-butoxy)anisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
Substitution: Products include various substituted anisoles.
Oxidation: Products include carbonyl compounds such as aldehydes and ketones.
Coupling: Products include biaryl compounds with diverse functional groups.
Scientific Research Applications
5-Bromo-2-(tert-butoxy)anisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tert-butoxy)anisole involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the aromatic ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aromatic ring and the boronic acid .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxyanisole
- 5-Bromo-2-ethoxyanisole
- 5-Bromo-2-isopropoxyanisole
Uniqueness
5-Bromo-2-(tert-butoxy)anisole is unique due to the presence of the bulky tert-butoxy group, which imparts steric hindrance and influences its reactivity.
Properties
Molecular Formula |
C11H15BrO2 |
---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
4-bromo-2-methoxy-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15BrO2/c1-11(2,3)14-9-6-5-8(12)7-10(9)13-4/h5-7H,1-4H3 |
InChI Key |
LRRRRXITYVFHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)Br)OC |
Origin of Product |
United States |
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